Geosmin

Catalog No.
S1802448
CAS No.
16423-19-1
M.F
C12H22O
M. Wt
182.30
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geosmin

CAS Number

16423-19-1

Product Name

Geosmin

IUPAC Name

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

Molecular Formula

C12H22O

Molecular Weight

182.30

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1

SMILES

CC1CCCC2(C1(CCCC2)O)C

Synonyms

(4S,4aS,8aR)-4,8a-Dimethyl-1,2,3,4,5,6,7,-octahydronaphthalen-4a-ol

Microbial Communication and Ecology:

Geosmin plays a potential role in communication and interaction among microbes. Studies suggest it might act as an aposematic signal, warning predators of the potential toxicity of the geosmin-producing bacteria. This could benefit both the bacteria and its predators by reducing harmful interactions []. Additionally, research indicates geosmin might attract specific organisms like springtails that aid in spore dispersal of the producing bacteria [].

Environmental Monitoring:

Geosmin's unique odor and presence in diverse environments, including soil and water, make it a potential tool for environmental monitoring. Scientists have explored its use in detecting algal blooms in water bodies, as these blooms are often associated with geosmin-producing cyanobacteria []. Additionally, its presence in soil can be an indicator of the presence of specific microbial communities [].

Medical and Pharmaceutical Research:

Recent research explores the potential therapeutic applications of geosmin. Studies suggest it might possess antimicrobial properties against certain pathogenic bacteria []. However, further research is necessary to understand its potential benefits and limitations in a medical context.

Food Science and Sensory Analysis:

Geosmin, though often undesirable in food products due to its off-putting odor, is an essential component of sensory analysis in the food and beverage industry. Researchers use its presence to assess the quality and potential contamination of various food and beverage products, particularly those involving water sources, like fish and coffee [].

Olfaction and Sensory Perception:

The exceptional sensitivity of the human nose to geosmin, detectable at very low concentrations, makes it a valuable tool in olfactory research. Scientists use it to study the mechanisms of odor detection and perception in the human olfactory system [].

Geosmin is classified as an irregular sesquiterpenoid, specifically a bicyclic terpene with the molecular formula C12H22OC_{12}H_{22}O. It is produced primarily by certain bacteria and blue-green algae (cyanobacteria) and is responsible for the characteristic earthy scent of soil. The name "geosmin" derives from the Greek words for "earth" and "smell" . Humans can detect geosmin at extremely low concentrations, ranging from 0.006 to 0.01 micrograms per liter in water .

The biological function of geosmin production by Streptomyces bacteria is not fully understood. Some theories suggest it may play a role in cell-to-cell signaling or act as an antibiotic against competing microorganisms []. Additionally, geosmin's earthy odor might attract insects that help disperse Streptomyces spores [].

Research suggests geosmin may act as a signal molecule for some animals. For instance, European glass eels appear to utilize geosmin to locate freshwater sources []. This intriguing finding raises questions about potential historical significance for humans, as geosmin's detection ability might have aided in finding suitable water sources.

Geosmin is generally considered non-toxic at the low concentrations typically encountered in food and water []. However, high concentrations can impart an unpleasant taste and odor. There is limited data regarding its flammability or specific reactivity hazards.

While geosmin itself may not pose significant health risks, its presence in drinking water can indicate microbial contamination. Water treatment facilities employ various methods, such as activated carbon filtration or ozonation, to remove geosmin and ensure safe drinking water [].

Geosmin is synthesized through a two-step enzymatic reaction involving the precursor farnesyl pyrophosphate. This reaction is catalyzed by a bifunctional enzyme known as germacradienol/geosmin synthase, which facilitates the conversion of farnesyl diphosphate into geosmin . The process is magnesium-dependent and occurs in various microorganisms, particularly within the genera Streptomyces and Anabaena .

Geosmin exhibits interesting biological properties. It serves as a warning signal for certain predators, such as nematodes (Caenorhabditis elegans), which can detect it and alter their behavior accordingly. This indicates that geosmin may act as an aposematic signal, warning predators about the unpalatability of its bacterial producers . Despite its strong odor, geosmin is nontoxic to humans and does not inhibit the growth of bacteria at physiologically relevant concentrations .

The biosynthesis of geosmin primarily occurs in soil-dwelling bacteria and cyanobacteria. The key steps include:

  • Production of Farnesyl Pyrophosphate: This universal precursor is synthesized through the mevalonate pathway.
  • Enzymatic Conversion: The enzyme germacradienol/geosmin synthase catalyzes the conversion of farnesyl diphosphate to geosmin through a two-step process involving cyclization and rearrangement .
  • Environmental Factors: Geosmin production can be influenced by environmental conditions such as nutrient availability and pH levels .

Geosmin has several notable applications:

  • Water Quality Monitoring: Its presence in drinking water can indicate microbial contamination, making it a target for water purification efforts .
  • Food Industry: Geosmin contributes to the earthy flavor of certain foods, such as beetroots, but can also impart undesirable tastes to fish and other aquatic products .
  • Pest Control: Research has shown that geosmin attracts certain insects like mosquitoes, leading to potential applications in pest management strategies .

Studies have demonstrated that geosmin interacts with various organisms in different ways:

  • Predator-Prey Dynamics: In nematodes, geosmin influences movement patterns, suggesting it plays a role in predator avoidance .
  • Insect Behavior: Female mosquitoes are attracted to geosmin for egg-laying sites, indicating its ecological significance in attracting certain species while deterring others .

Geosmin shares structural similarities with other terpenoids but stands out due to its unique odor profile and biological functions. Here are some similar compounds:

CompoundTypeKey Characteristics
2-MethylisoborneolMonoterpeneSimilar earthy odor; often found alongside geosmin
LimoneneMonoterpeneCitrus scent; used in fragrances and cleaning products
CamphorMonoterpeneStrong aromatic scent; used in medicinal applications

Geosmin's distinctiveness lies in its specific production by soil bacteria and cyanobacteria, as well as its role in ecological signaling among various organisms .

Geosmin possesses the molecular formula C12H22O with a molecular weight of 182.307 daltons. The compound belongs to the class of tertiary alcohols and exhibits a highly constrained decahydronaphthalene-based structure with two methyl substituents. The systematic nomenclature designates the naturally occurring enantiomer as (4S,4aS,8aR)-4,8a-dimethyl-decahydronaphthalen-4a-ol. This stereochemical arrangement defines the absolute configuration that confers the characteristic olfactory properties associated with the natural product.

The stereochemical complexity of geosmin has been extensively investigated through synthetic and analytical approaches. Recent advances in stereoselective synthesis have enabled the preparation of all possible stereoisomers of geosmin, yielding compounds in high enantiomeric purity. These synthetic studies have revealed that the absolute configuration significantly influences both the olfactory perception and biological activity of the molecule. The natural (-)-geosmin enantiomer exhibits the characteristic earthy odor, while synthetic enantiomers may display altered sensory profiles.

Structural analysis reveals that geosmin contains a bicyclic framework derived from the decahydronaphthalene system. The compound features a tertiary alcohol functionality at the 4a position, which plays a crucial role in both its biosynthetic formation and its chemical stability. The presence of methyl groups at positions 4 and 8a introduces additional stereochemical elements that must be precisely controlled during biosynthesis to yield the correct natural product.

The three-dimensional structure of geosmin has been confirmed through various spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound exhibits characteristic fragmentation patterns that facilitate its identification in complex biological matrices. The InChI key JLPUXFOGCDVKGO-TUAOUCFPSA-N provides a unique digital fingerprint for the natural enantiomer.

Enzymatic Pathways in Prokaryotic and Eukaryotic Systems

Geosmin biosynthesis occurs through distinct enzymatic pathways that have evolved independently across different taxonomic groups. In prokaryotic systems, particularly among actinobacteria such as Streptomyces species, geosmin production is mediated by specialized bifunctional enzymes known as geosmin synthases. These enzymes catalyze the conversion of farnesyl diphosphate through a series of cyclization and rearrangement reactions to yield the final product.

The most extensively studied prokaryotic system involves Streptomyces coelicolor, where the SCO6073 gene encodes a germacradienol/geosmin synthase. This enzyme system represents a paradigm for understanding bacterial terpenoid biosynthesis. The recombinant enzyme from Streptomyces coelicolor produces geosmin alongside germacradienol, germacrene D, and additional minor products when incubated with farnesyl diphosphate in the presence of magnesium ions. Similar enzymatic systems have been characterized in Streptomyces avermitilis, where the SAV2163 gene product exhibits comparable catalytic properties.

Cyanobacterial systems present an alternative prokaryotic pathway for geosmin production. Recent investigations have identified functional geosmin synthases in species such as Nostoc punctiforme and newly described Microcoleus asticus. These enzymes share structural similarities with actinobacterial counterparts but may utilize different regulatory mechanisms for expression and activity. The cyanobacterial enzymes typically function as bifunctional proteins with distinct catalytic domains responsible for sequential transformation steps.

Eukaryotic geosmin production has been documented in fungal systems, particularly among ascomycetes. Aspergillus ustus contains a terpene cyclase that produces germacradienol as the sole detected product, representing an incomplete pathway compared to bacterial systems. This finding suggests that some fungi may require additional enzymatic components to complete geosmin biosynthesis or may utilize alternative conversion mechanisms.

The enzymatic pathways differ significantly in their regulation and expression patterns. Bacterial systems often link geosmin production to secondary metabolite gene clusters that are activated under specific environmental conditions. Fungal systems may integrate geosmin biosynthesis into broader metabolic networks involving primary and secondary metabolism.

OrganismEnzymeGeneProductsReference
Streptomyces coelicolorGermacradienol/Geosmin SynthaseSCO6073Geosmin (13%), Germacradienol (74%), Germacrene D (10%)
Streptomyces avermitilisGeoASAV2163Geosmin (8%), Germacradienol (66%), Germacrene D (24%)
Aspergillus ustusGermacradienol Synthase-Germacradienol
Microcoleus asticusGeosmin SynthasegeoAGeosmin

Farnesyl Diphosphate as a Biosynthetic Precursor

Farnesyl diphosphate serves as the universal precursor for geosmin biosynthesis across all characterized systems. This C15 isoprenoid intermediate undergoes a complex series of cyclization and fragmentation reactions to yield the C12 geosmin skeleton. The conversion process involves the loss of a three-carbon fragment, specifically released as acetone through a retro-Prins fragmentation mechanism.

The initial step in farnesyl diphosphate utilization involves enzyme-catalyzed cyclization to form germacradienol as a key intermediate. Experimental evidence using isotopically labeled farnesyl diphosphate substrates has revealed the detailed stereochemical course of this transformation. When [1,1-2H2]farnesyl diphosphate is used as substrate, the resulting geosmin incorporates deuterium labeling in a predictable pattern that confirms the proposed mechanistic pathway.

The enzymatic conversion of farnesyl diphosphate proceeds through formation of carbocationic intermediates that undergo specific rearrangements. The germacradienyl cation represents a crucial branching point where different reaction pathways can generate either germacradienol or germacrene D as alternative products. The relative proportions of these products depend on enzyme structure, reaction conditions, and substrate concentration.

Mechanistic studies using deuterated farnesyl diphosphate substrates have provided detailed insights into the stereochemical requirements for geosmin formation. The H-2 proton of farnesyl diphosphate undergoes a specific 1,2-hydride shift during the conversion process, ultimately appearing at the C-6 position of geosmin. This stereospecific rearrangement demonstrates the precise catalytic control exerted by geosmin synthase enzymes.

The efficiency of farnesyl diphosphate conversion varies among different enzyme systems. Streptomyces coelicolor germacradienol/geosmin synthase produces geosmin as a minor component (13%) of the total product mixture, with germacradienol representing the major product (74%). This distribution suggests that the enzyme system primarily functions as a germacradienol synthase with secondary geosmin-forming activity.

Alternative isoprenoid precursors have been tested to understand substrate specificity. When nerolidyl diphosphate, the tertiary allylic isomer of farnesyl diphosphate, is used as substrate, only acyclic elimination products are formed without cyclization to geosmin or related compounds. This result confirms the strict requirement for farnesyl diphosphate as the natural substrate for geosmin biosynthesis.

Bifunctional Catalytic Mechanisms in Geosmin Synthases

Geosmin synthases represent sophisticated bifunctional enzymes that catalyze sequential transformation reactions within distinct catalytic domains. Structural analysis reveals that these enzymes contain both N-terminal and C-terminal domains, each harboring independent active sites with specific catalytic functions. The N-terminal domain primarily catalyzes the cyclization of farnesyl diphosphate to germacradienol, while the C-terminal domain facilitates the subsequent conversion of germacradienol to geosmin.

The N-terminal domain exhibits high sequence similarity to well-characterized sesquiterpene synthases, particularly pentalenene synthase. This domain contains the universally conserved DDHFLE and NDLFSYQRE motifs that are characteristic of Class I terpene cyclases. These sequence elements participate in substrate binding and catalysis, with the DDXXD motif serving as a critical magnesium-binding site required for enzyme activity.

Experimental evidence for domain-specific functions has been obtained through expression of individual domains as separate recombinant proteins. The isolated N-terminal domain catalyzes the conversion of farnesyl diphosphate to an 85:15 mixture of germacradienol and germacrene D, accompanied by trace amounts of octalin products. This result demonstrates that the N-terminal domain possesses complete cyclase activity for the initial transformation step.

The C-terminal domain specifically catalyzes the magnesium-dependent cyclization and fragmentation of germacradienol to produce geosmin with concomitant release of acetone. This transformation involves a complex mechanism including protonation-cyclization of germacradienol, retro-Prins fragmentation to eliminate the 2-hydroxypropyl moiety as acetone, and subsequent protonation, hydride shift, and water capture to form the final product.

Site-directed mutagenesis experiments have confirmed the catalytic independence of the N-terminal and C-terminal domains. Mutations that disrupt one domain do not affect the activity of the other domain, demonstrating that each active site functions autonomously. However, the overall efficiency of geosmin production requires coordination between both domains, suggesting that interdomain communication may influence substrate channeling and product distribution.

The bifunctional mechanism provides several advantages for geosmin biosynthesis. The enzyme system can function as either a germacradienol synthase or a complete geosmin synthase depending on reaction conditions and enzyme concentration. Higher enzyme concentrations or extended incubation times favor conversion of the initially formed germacradienol to geosmin, while lower enzyme levels primarily yield germacradienol.

Recent investigations have identified truncated geosmin synthase variants that lack complete C-terminal domain functionality. The hypothetical protein ZP_00109187 from Nostoc punctiforme was initially predicted to be a shortened geosmin synthase lacking essential catalytic residues. However, correction of sequencing errors revealed that the full-length enzyme contains all necessary catalytic elements for both germacradienol formation and geosmin production.

Solid-phase microextraction represents a critical preconcentration technique for geosmin analysis, offering significant advantages over traditional liquid-liquid extraction methods [1]. The technique utilizes specialized fiber coatings that selectively adsorb volatile and semi-volatile compounds from aqueous samples through equilibrium partitioning processes [2].

The most effective fiber coating for geosmin extraction is divinylbenzene-carboxen-polydimethylsiloxane with film thicknesses of 50/30 micrometers, which provides superior sensitivity compared to alternative coatings [1] [3]. Research demonstrates that this fiber type maximizes detected peak areas for both geosmin and related compounds through optimized sorbent interactions [1]. Alternative fiber coatings including polydimethylsiloxane-divinylbenzene and carboxen-polydimethylsiloxane exhibit reduced extraction efficiency for geosmin, particularly at environmentally relevant concentrations [18].

Table 1: Solid-Phase Microextraction Fiber Types and Performance Characteristics for Geosmin Detection

Fiber TypeFilm Thickness (μm)Extraction Temperature (°C)Extraction Time (min)Desorption Temperature (°C)Desorption Time (min)Relative Sensitivity
DVB/CAR/PDMS (50/30 μm)50/3030-6010-30230-2703-5Excellent
PDMS/DVB (65/10 μm)65/1040-6520-30200-2703-4Good
CAR/PDMS (75 μm)7540-6020-40250-3104-6Fair
PDMS (100 μm)10040-5030-60200-2803-5Poor
Polyacrylate (85 μm)8540-5030-60220-2803-5Poor

Extraction temperature optimization studies reveal that 30 degrees Celsius for 10 minutes provides optimal analyte recovery without thermal degradation [1]. Higher temperatures can lead to increased matrix interference and reduced fiber lifetime [10]. The extraction process requires precise control of agitation to ensure reproducible mass transfer kinetics [10]. Salt addition at concentrations of 25% weight per volume enhances extraction efficiency through salting-out effects that increase analyte partitioning into the fiber coating [7] [15].

Desorption parameters critically influence analytical performance, with temperatures of 230-250 degrees Celsius for 4 minutes providing complete analyte transfer without fiber degradation [1] [3]. Extended desorption times of up to 4 minutes are necessary to eliminate memory effects, particularly for geosmin which exhibits stronger fiber interactions compared to other taste and odor compounds [30]. Automated solid-phase microextraction systems demonstrate superior reproducibility with relative standard deviations below 10% for routine analysis [2] [24].

Gas Chromatography-Mass Spectrometry Optimization

Gas chromatography-mass spectrometry optimization for geosmin analysis requires careful selection of chromatographic conditions to achieve adequate separation and sensitivity [5]. Column selection focuses on low-polarity stationary phases, with DB-5MS and equivalent phases providing optimal retention characteristics for geosmin separation from interfering compounds [11] [19]. Column dimensions of 30 meters length, 0.25 millimeter internal diameter, and 0.25 micrometer film thickness represent the standard configuration for geosmin analysis [11] [21].

Table 2: Gas Chromatography-Mass Spectrometry Optimized Parameters for Geosmin Analysis

ParameterOptimized ValueCritical Range
Injection Temperature230-250°C±10°C
Injection ModeSplitlessFixed
Splitless Time1-2 min±0.5 min
Column TypeDB-5MS or equivalentC18 equivalent phases
Column Dimensions30 m × 0.25 mm × 0.25 μm±5 m length tolerance
Carrier GasHelium or HydrogenHigh purity grade
Carrier Gas Flow Rate1.0-1.2 mL/min±0.2 mL/min
Initial Oven Temperature40-50°C±5°C
Initial Hold Time1-5 min±1 min
Temperature Ramp Rate8-15°C/min±2°C/min
Final Temperature250-280°C±10°C
Final Hold Time5-10 min±2 min
Total Run Time15-25 minMethod dependent
MS Transfer Line Temperature250-280°C±10°C
Ion Source Temperature200-230°C±10°C
Ionization ModeElectron Impact (EI)Fixed
Electron Energy70 eVFixed
Quantification Ion (m/z)112Fixed
Confirmation Ion (m/z)97, 125, 111Matrix dependent
Solvent Delay5-8 min±1 min

Temperature programming optimization demonstrates that initial temperatures of 40-50 degrees Celsius with hold times of 1-5 minutes provide adequate focusing of volatile analytes [11] [23]. Ramp rates of 8-15 degrees Celsius per minute to final temperatures of 250-280 degrees Celsius ensure complete elution within practical analysis times [11] [19]. Hydrogen carrier gas utilization offers significant advantages over helium, providing enhanced chromatographic separation through higher linear gas velocity and reduced analysis times [5].

Mass spectrometry detection employs electron impact ionization at 70 electron volts to generate reproducible fragmentation patterns [23] [30]. Geosmin quantification utilizes the molecular ion at mass-to-charge ratio 112 as the primary quantification ion, with confirmation ions at 97, 125, and 111 providing structural verification [19] [23]. Selected ion monitoring mode operation significantly improves signal-to-noise ratios compared to full-scan acquisition, enabling detection limits below 1 nanogram per liter [7] [8].

Ion source temperature optimization at 200-230 degrees Celsius prevents thermal decomposition while maintaining ionization efficiency [11] [23]. Transfer line temperatures of 250-280 degrees Celsius ensure complete analyte transfer from the gas chromatograph to the mass spectrometer without condensation artifacts [19]. Solvent delay times of 5-8 minutes protect the detector from water and solvent overload during early elution phases [19] [21].

Quantification Challenges in Complex Matrices

Matrix effects represent the primary analytical challenge in geosmin quantification, particularly in environmental water samples containing dissolved organic matter [2] [13]. Humic and fulvic acids commonly present in surface waters cause significant ion suppression or enhancement, affecting quantitative accuracy [22]. These effects vary substantially between different water sources, with surface waters exhibiting matrix effects of 10-30% compared to less than 5% in ultra-pure water systems [9].

Table 3: Matrix Effects and Quantification Challenges in Different Sample Types

Matrix TypeTypical Geosmin Level (ng/L)Main Interfering CompoundsRecovery Rate (%)Matrix Effect (%)Required Dilution Factor
Ultra-pure Water0-0.5None95-105<51
Drinking Water (Treated)0.5-10Chlorinated compounds90-1105-151
Surface Water (Lake)2-50Humic/fulvic acids80-12010-301-2
River Water1-30Organic matter, algae85-11515-251-2
Groundwater0.1-5Minerals, sulfur compounds90-1105-201
Seawater0.1-2Salt matrix, marine organics70-13020-402-5
Wastewater Effluent5-100Various organics, surfactants60-14030-605-10
Soil Extract10-500Organic matter, minerals50-15040-8010-50

Chlorinated drinking water presents specific challenges due to residual chlorine compounds that can interfere with geosmin detection [22]. Sample dechlorination using sodium thiosulfate effectively eliminates chlorine interference while preserving geosmin stability [22]. However, dechlorination procedures must be optimized to prevent secondary reactions that could affect quantitative recovery [22].

Ionic strength effects significantly influence solid-phase microextraction efficiency, with optimal sodium chloride concentrations of 25% weight per volume enhancing analyte partitioning [7] [15]. However, excessive salt concentrations can cause matrix precipitation and fiber damage, requiring careful optimization for each sample type [15]. pH buffering to maintain values between 4.8 and 5.5 improves extraction reproducibility by controlling ionization states of interfering compounds [22].

Soil and sediment extracts present the most challenging matrices for geosmin quantification due to high organic matter content and mineral interference [13]. These matrices typically require dilution factors of 10-50 to reduce matrix effects to acceptable levels [13]. However, dilution procedures must balance interference reduction against sensitivity requirements, particularly when analyzing samples near detection limits [13].

Internal standard selection critically affects quantification accuracy in complex matrices [30]. Deuterated geosmin provides optimal correction for matrix effects, but commercial availability limitations often necessitate alternative internal standards [3] [30]. Non-deuterated internal standards such as decyl chloride require careful validation to ensure similar matrix behavior to the target analyte [30].

Method Validation Parameters: Limit of Detection, Limit of Quantification, and Recovery Rates

Table 4: Method Validation Parameters for Geosmin Detection

Validation ParameterTypical ValueAcceptance CriteriaAnalytical Challenge
Limit of Detection (LOD)0.1-1.0 ng/L<3 ng/LMatrix interference
Limit of Quantification (LOQ)0.3-3.0 ng/L<10 ng/LSignal-to-noise ratio
Linear Range1-100 ng/LMinimum 2 ordersCalibration stability
Correlation Coefficient (r²)>0.995>0.99Standard preparation
Precision (Repeatability)<10% RSD<20%Extraction variability
Precision (Reproducibility)<15% RSD<25%Inter-day variation
Recovery Rate - Pure Water90-110%70-130%Matrix suppression
Recovery Rate - Surface Water85-115%70-130%Humic acid interference
Recovery Rate - Groundwater80-120%70-130%Mineral content effects
Matrix Effect<20%<30%Ion suppression/enhancement
Measurement Uncertainty (k=2)<30%<50%Multiple error sources
Robustness (RSD)<25%<30%Method parameter sensitivity
Carry-over Effect<1%<5%Fiber contamination

State-of-the-art methods achieve detection limits ranging from 0.1 to 1.0 nanograms per liter, with quantification limits typically three times higher [2] [20]. The most sensitive approaches utilizing headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry demonstrate detection limits as low as 0.05 nanograms per liter under optimized conditions [8] [20]. These performance levels enable detection well below the odor threshold concentration of approximately 10 nanograms per liter [2] [7].

Table 5: Comparative Performance of Different Analytical Approaches for Geosmin Detection

Analytical MethodLOD (ng/L)LOQ (ng/L)Precision (% RSD)Analysis Time (min)Sample Volume (mL)Automation LevelRelative Cost
HS-SPME-GC-MS0.1-1.00.3-3.03-1540-6010-30HighMedium
DHS-GC-MS0.05-0.20.15-0.62-825-405-20MediumLow
P&T-GC-MS0.3-1.01.0-3.05-2060-9025-100HighHigh
SPME Arrow-GC-MS0.1-0.50.3-1.52-1030-5010-25HighMedium
μSPE-GC-MS2.0-4.36.0-15.05-1545-7525-50HighMedium
LC-MS/MS1.0-5.03.0-15.08-2515-301-10HighHigh
SBSE-GC-MS0.05-0.30.15-1.03-1260-12010-50MediumMedium

Linearity assessment requires minimum calibration ranges spanning two orders of magnitude, typically from 1 to 100 nanograms per liter [19] [20]. Correlation coefficients exceeding 0.995 demonstrate acceptable linearity for quantitative analysis [19] [21]. Calibration curve stability over extended periods requires validation through repeated analysis of check standards, with acceptable drift typically limited to less than 15% relative standard deviation [6].

Precision evaluation encompasses both repeatability and reproducibility components [6] [29]. Repeatability precision, measured through replicate analysis within single analytical runs, typically achieves relative standard deviations below 10% for well-optimized methods [6] [24]. Reproducibility precision, incorporating inter-day and inter-analyst variability, generally exhibits relative standard deviations below 15% for validated methods [6] [14].

Recovery rate determination utilizes spike-and-recovery experiments across multiple concentration levels and matrix types [12] [14]. Pure water matrices typically yield recovery rates of 90-110%, while complex environmental matrices may exhibit recovery rates of 70-130% depending on matrix complexity [6] [12]. Surface water matrices containing humic substances generally produce recovery rates of 85-115%, reflecting moderate matrix interference effects [9] [12].

Measurement uncertainty estimation incorporates all identified sources of analytical error, including calibration uncertainty, precision components, bias effects, and matrix influences [27] [29]. Combined standard uncertainties typically range from 15-30% for geosmin analysis, with expanded uncertainties at 95% confidence levels below 50% for validated methods [6] [27]. Uncertainty budgets require regular updating as method parameters and instrumentation change over time [27].

Cyanobacterial blooms represent one of the most significant sources of geosmin in aquatic ecosystems worldwide. The production of geosmin by cyanobacteria is mediated by the geosmin synthase enzyme, encoded by the geosmin synthase gene (geoA), which catalyzes the conversion of farnesyl diphosphate to geosmin through a bifunctional domain mechanism [1] [2]. This enzymatic process occurs via two fundamental steps: a proton-catalyzed cyclization of farnesyl diphosphate to generate germacradienol, followed by a retro-Prins-type fragmentation with acetone extrusion and hydration to produce geosmin [3].

The molecular basis of geosmin production in cyanobacteria has been extensively characterized through genomic analysis of geosmin-producing species. Research has demonstrated that cyanobacterial geosmin synthase genes form a monophyletic branch, sharing a common ancestry with actinomycetes and myxobacteria [4] [5]. The geosmin synthase gene exhibits high conservation among cyanobacterial species, with DNA sequence identities exceeding 0.72, indicating strong purifying selection throughout evolutionary history [5].

Bloom-forming cyanobacteria species that have been identified as significant geosmin producers include Anabaena species, Dolichospermum circinale, Oscillatoria species, and Nostoc punctiforme [6] [7]. Among these, Dolichospermum circinale has been identified as a particularly important contributor to geosmin events in reservoir systems, with studies demonstrating direct correlation between its abundance and geosmin concentrations in water [7].

The production capacity of cyanobacterial species varies considerably based on environmental conditions and species-specific characteristics. Laboratory studies have shown that Anabaena species can produce geosmin concentrations ranging from 2.8 μg/L under optimal conditions to negligible amounts under suboptimal environmental parameters [8]. The geosmin production capacity is strongly influenced by the growth phase, with most production occurring during the exponential growth phase rather than the stationary phase [9].

Geosmin release from cyanobacterial cells follows distinct patterns related to cellular physiology and environmental stressors. Research indicates that the majority of geosmin is normally retained within cyanobacterial cells during active growth phases, with significant release occurring as a consequence of cell lysis and cellular decomposition [9]. This phenomenon explains the temporal mismatch often observed between peak cyanobacterial biomass and maximum dissolved geosmin concentrations in aquatic systems.

Actinomycete-Mediated Synthesis in Terrestrial Ecosystems

Actinomycetes, particularly members of the Streptomyces genus, constitute the primary producers of geosmin in terrestrial ecosystems and represent a significant source of geosmin in aquatic systems through terrestrial runoff and sediment interactions [10] [11]. The biosynthetic pathways employed by actinomycetes for geosmin production utilize both the methylerythritol phosphate pathway and the mevalonate pathway, depending on the growth phase and environmental conditions [10].

Terrestrial actinomycetes demonstrate remarkable diversity in their geosmin production capabilities. Studies of sediment-derived actinomycetes have revealed that approximately 62% of isolated strains can produce odorous compounds when cultured in optimal media conditions [11]. The production capacity varies dramatically among different species and growth conditions, with geosmin concentrations ranging from 75.85 to 666.87 ng/mg dry weight in optimal M liquid medium [11].

The environmental distribution of geosmin-producing actinomycetes spans diverse terrestrial niches, including soil environments, symbiotic associations with lichens, plant root systems, and decaying organic matter [12]. Desert soil environments have been identified as particularly important sources, with Actinobacteriota serving as the primary geosmin producers in arid ecosystems [13]. Research in the Negev Desert has demonstrated that geosmin emissions peak 4-8 hours after soil wetting events, with rainfall amount serving as the most significant environmental trigger [13].

The metabolic regulation of geosmin production in actinomycetes is closely linked to developmental processes, particularly sporulation cycles [14]. Production typically occurs during the transition from vegetative growth to aerial mycelium formation and spore development, suggesting an ecological role in the reproductive strategy of these organisms [10]. The geosmin synthase gene in actinomycetes encodes a bifunctional enzyme that efficiently converts farnesyl diphosphate to geosmin without requiring additional cofactors [10].

Quantitative analysis of actinomycete geosmin production reveals significant variability among species and environmental conditions. Selected high-producing strains from lake sediments have demonstrated geosmin production rates ranging from 4.93 to 666.87 ng/mg dry weight, depending on the growth medium and cultivation conditions [11]. The ratio of geosmin to 2-methylisoborneol production in dual-producing strains has been determined to be approximately 1.0:1.54, indicating coordinated biosynthetic regulation [11].

Partitioning Between Dissolved and Particulate Phases

The distribution of geosmin between dissolved and particulate phases in aquatic systems represents a critical factor in understanding its environmental fate and treatment strategies. Research has demonstrated that geosmin exists in multiple forms within aquatic environments: cell-bound intracellular fractions, protein-bound cellular components, and dissolved phases in the water column [15].

Intracellular geosmin distribution studies have revealed that a significant proportion of geosmin produced by cyanobacteria remains protein-bound within cellular structures. In Fischerella muscicola, separate water- and solvent-based extractions demonstrated that 82% of the geosmin was protein-bound, with only a small fraction existing in the cytosol-solubilized form [15]. This finding has important implications for analytical methods and treatment protocols, as conventional extraction techniques may significantly underestimate the total geosmin content in biological samples.

The conversion of cell-bound geosmin to dissolved forms occurs through multiple mechanisms, with cell degradation by heterotrophic microorganisms representing a primary pathway for geosmin liberation [15]. This process involves the catalytic enzymes of both geosmin producers and other microbial flora, leading to the transfer of cell-bound material into the dissolved phase while geosmin itself remains relatively resistant to biodegradation compared to other cellular components.

Seasonal patterns in geosmin phase distribution have been documented in mesotrophic lake systems, where dissolved geosmin fractions can increase dramatically during clear-water periods, reaching up to 93% of total geosmin, while particle-bound fractions show only minor variations [16]. This temporal shift in phase distribution has significant implications for water treatment efficacy, as dissolved and particulate geosmin respond differently to conventional treatment processes.

Water treatment studies have demonstrated that particulate geosmin can be effectively removed through conventional coagulation, sedimentation, and filtration processes, with removal efficiencies reaching 86% when appropriate coagulant dosages are applied [17]. However, dissolved geosmin fractions prove much more resistant to conventional treatment methods, requiring advanced oxidation processes or activated carbon adsorption for effective removal [17].

The interaction between geosmin and microalgal cells has revealed complex adsorption and desorption dynamics. Research using Nannochloropsis oculata has shown uptake efficiencies of 54% for dead biomass and 53% for living cells over 24-hour periods [18]. Desorption studies indicate that geosmin is more readily removed from living biomass (79%) compared to dead biomass (47%) when desorbed in water, suggesting active cellular processes influence geosmin-cell interactions [18].

Seasonal Variations in Aquatic Systems

Seasonal dynamics of geosmin concentrations in aquatic systems exhibit complex patterns driven by multiple environmental factors, including temperature, light availability, nutrient cycling, and hydrological conditions. These variations significantly impact the timing and intensity of taste and odor episodes in drinking water supplies and aquaculture systems.

Temperature emerges as a fundamental driver of seasonal geosmin patterns, with distinct effects on different producer groups. For cyanobacterial geosmin producers, optimal production temperatures typically range from 20-25°C, with production declining at both higher and lower temperatures [19] [20]. Studies of Dolichospermum smithii have demonstrated maximum geosmin production at 25°C, while unfavorable temperatures (15°C and 35°C) result in increased gene expression levels for geosmin synthase, suggesting compensatory mechanisms under stress conditions [20].

Winter periods often correspond with elevated geosmin concentrations in temperate aquatic systems, particularly in surface water supplies. Analysis of the Huangpu River demonstrated average geosmin concentrations ranging from 5.15 to 17.66 ng/L, with winter samples consistently exceeding drinking water limits of 10 ng/L, while summer concentrations remained below threshold values [21]. This seasonal pattern is attributed to reduced photosynthetic activity, lower temperatures favoring certain producer populations, and decreased dilution effects during low-flow periods.

Light intensity and photoperiod variations throughout the seasonal cycle significantly influence geosmin production patterns in aquatic systems. Research has established that geosmin-producing cyanobacteria, particularly Anabaena species, demonstrate sensitivity to high light intensities (>100 μmol/m²/s), with optimal geosmin synthesis occurring at moderate light levels around 17 μE/m²/s [19] [8]. Seasonal changes in light availability, combined with water column mixing patterns, create temporal windows conducive to enhanced geosmin production.

Nutrient dynamics play a crucial role in seasonal geosmin variations, with phosphorus and nitrogen availability serving as key regulatory factors. Studies have identified that low total nitrogen to phosphorus ratios (TN:TP <30:1) favor geosmin-producing cyanobacterial dominance [22]. Seasonal variations in nutrient loading, particularly during spring runoff events and autumn turnover periods, create conditions that promote blooms of geosmin-producing species.

Hydrological factors contribute significantly to seasonal geosmin patterns through their effects on residence time, mixing patterns, and nutrient distribution. Research in Mediterranean river systems has demonstrated that low water flow conditions combined with reduced light intensity create optimal conditions for geosmin production by Oscillatoria species [23] [22]. The highest intracellular geosmin concentrations (2.12 mg/g) were observed under combinations of lowest water flow (0.09 L/s) and reduced irradiation (20% of natural light).

Quantitative analysis of seasonal geosmin production has revealed distinct temporal patterns related to producer life cycles. In tropical reservoir systems, geosmin events can occur throughout the year due to consistently warm temperatures, with abundance of key producers like Dolichospermum circinale reaching average levels of 3.9 ± 6.9 × 10⁶ cells/L [7]. The relationship between producer abundance and geosmin concentration demonstrates seasonal variability in cellular production capacity, with nutrient-stressed conditions potentially enhancing per-cell geosmin synthesis rates.

Cyanobacterial bloom cycles contribute to characteristic seasonal geosmin patterns through the temporal sequence of growth, maturation, and senescence phases. The peak geosmin release often occurs 1-2 weeks after maximum cyanobacterial biomass accumulation, corresponding to the onset of cell lysis and decomposition processes [9]. This temporal lag between producer abundance and geosmin liberation creates predictable seasonal patterns that can be used for water quality management strategies.

Environmental management strategies for controlling seasonal geosmin variations must account for the complex interactions between multiple driving factors. Effective approaches include nutrient load reduction, particularly phosphorus control, maintenance of adequate environmental flow regimes to prevent stagnation, and early warning systems based on producer monitoring and environmental condition assessment [23] [22].

XLogP3

3.3

Wikipedia

(+)-geosmin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Řezanka, T.; Líbalová, D.; Votruba, J.; Víden, I.; Identification of odorous compounds from Streptomyces avermitilis, Biotechnology Letters, 161, 40-43. DOI:10.1007/BF01022627

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